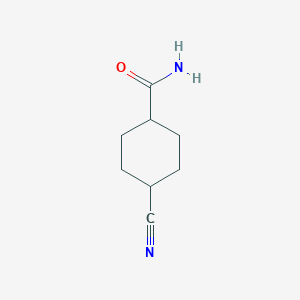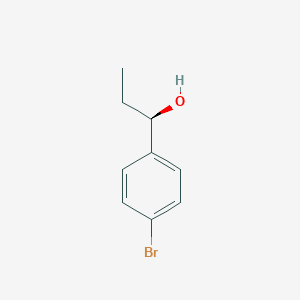
8-Bromo-1-octeno
Descripción general
Descripción
8-Bromo-1-octene is an organic compound with the molecular formula C8H15Br. It is a brominated derivative of 1-octene, characterized by the presence of a bromine atom at the eighth carbon of the octene chain. This compound is commonly used as an intermediate in organic synthesis and has various applications in the field of chemistry.
Aplicaciones Científicas De Investigación
8-Bromo-1-octene is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive compounds and as a building block in the synthesis of biologically relevant molecules.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of specialty chemicals, polymers, and materials science research.
Mecanismo De Acción
Target of Action
8-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br
Mode of Action
It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labeled polymer beads . This suggests that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the structure and function of the targets.
Biochemical Pathways
Given its use in the synthesis of quantum dot-labeled polymer beads , it may be involved in pathways related to polymer synthesis and modification.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, have been noted
Result of Action
Its use in the synthesis of quantum dot-labeled polymer beads suggests that it may have effects on the structure and function of polymers .
Análisis Bioquímico
Biochemical Properties
The role of 8-Bromo-1-octene in biochemical reactions is primarily as a reagent. It has been used in the preparation of polymerizable ligands, required for the synthesis of quantum dot-labelled polymer beads
Molecular Mechanism
It is known that Grignard reagent derived from 8-Bromo-1-octene has been used in the synthesis of certain compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Bromo-1-octene can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine (Br2) to 1-octene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, 8-Bromo-1-octene is produced using similar bromination techniques but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then separated and purified using distillation columns.
Types of Reactions:
Substitution Reactions: 8-Bromo-1-octene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in 8-Bromo-1-octene allows it to participate in addition reactions with various reagents like hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).
Elimination Reactions: Under basic conditions, 8-Bromo-1-octene can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition Reactions: Hydrogen gas (H2) with a palladium catalyst, bromine (Br2) in carbon tetrachloride.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: 1-Octanol, 1-Octanenitrile.
Addition: 1,2-Dibromo-octane, 1-Bromo-octane.
Elimination: 1-Octene.
Comparación Con Compuestos Similares
- 1-Bromo-7-octene
- 10-Bromo-1-decene
- 6-Bromo-1-hexene
Comparison: 8-Bromo-1-octene is unique due to the position of the bromine atom on the eighth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-7-octene, 8-Bromo-1-octene has a different reactivity pattern due to the position of the bromine atom. Similarly, 10-Bromo-1-decene and 6-Bromo-1-hexene have different chain lengths, which affect their physical and chemical properties.
Propiedades
IUPAC Name |
8-bromooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMOMUYLFLGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181437 | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2695-48-9 | |
| Record name | 8-Bromo-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2695-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002695489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Bromo-1-octene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79E33RNF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-bromo-1-octene used in the synthesis of copolymers, and what specific properties does it contribute to the final material?
A1: In the research paper [], 8-bromo-1-octene serves as a precursor to the comonomer, N-acetyl-O-(oct-7-enyl)-L-tyrosine ethyl ester. This comonomer is then copolymerized with ethylene using a titanium-based catalyst.
Q2: Are there any characterization techniques mentioned in the paper that confirm the successful incorporation of the 8-bromo-1-octene derivative into the copolymer?
A2: Yes, the research paper [] utilizes several characterization techniques to confirm the successful incorporation of the 8-bromo-1-octene derivative. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)











